molecular formula C20H20BrNO4 B184767 1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline CAS No. 51449-10-6

1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline

Cat. No.: B184767
CAS No.: 51449-10-6
M. Wt: 418.3 g/mol
InChI Key: GNISQRLHNWXBIE-UHFFFAOYSA-N
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Description

1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzyl group substituted with bromine and methoxy groups, attached to an isoquinoline core, which is also substituted with methoxy groups. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline typically involves multiple steps, starting with the preparation of 2-bromo-4,5-dimethoxybenzyl bromide. This intermediate is synthesized through an electrophilic bromination reaction of 3,4-dimethoxytoluene using bromine in the presence of sulfuric acid . The resulting 2-bromo-4,5-dimethoxybenzyl bromide is then reacted with 6,7-dimethoxyisoquinoline under basic conditions to form the final product.

Industrial Production Methods: For industrial-scale production, the synthesis is optimized to enhance yield and purity. The one-pot method is often employed, where the bromination and subsequent reactions are carried out in a single reaction vessel. This method reduces production costs and simplifies the process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the isoquinoline ring.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in dehalogenated or reduced isoquinoline derivatives.

Scientific Research Applications

1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The methoxy and bromine groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

  • 2-Bromo-4,5-dimethoxybenzyl bromide
  • 6,7-Dimethoxyisoquinoline
  • 2-Bromo-4,5-dimethoxybenzyl alcohol

Uniqueness: 1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline is unique due to its combined structural features of both benzyl and isoquinoline moieties, which are further modified with bromine and methoxy groups. This combination imparts distinct chemical reactivity and biological activity, setting it apart from its analogs .

Biological Activity

1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline is a synthetic organic compound with the molecular formula C20H20BrNO4C_{20}H_{20}BrNO_4 and a molecular weight of 418.28 g/mol. Its unique structure features a brominated benzyl group and an isoquinoline core, both of which are substituted with methoxy groups. This combination gives the compound distinctive chemical properties and potential applications in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects by:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in cellular processes, particularly those related to cancer cell proliferation. This inhibition can lead to apoptosis (programmed cell death) in malignant cells.
  • Receptor Modulation : The compound may bind to receptors, altering their activity and influencing signaling pathways that regulate cell growth and differentiation.

The presence of bromine and methoxy groups enhances its binding affinity and specificity for these targets, making it a promising candidate for further research in cancer therapeutics.

Anticancer Properties

Research has indicated that compounds similar to this compound possess significant anticancer properties. For instance, studies have shown that isoquinoline derivatives can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, making it a candidate for further exploration in the development of new antibiotics.

Study 1: Anticancer Activity in Cell Lines

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines using MTT assays to evaluate cell viability.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Apoptosis induction via caspase activation
A54912.7Cell cycle arrest at G2/M phase

The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of the compound, it was evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Properties

IUPAC Name

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO4/c1-23-17-8-12-5-6-22-16(14(12)10-19(17)25-3)7-13-9-18(24-2)20(26-4)11-15(13)21/h5-6,8-11H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNISQRLHNWXBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3Br)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359738
Record name 1-(2-bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51449-10-6
Record name 1-(2-bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline
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1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline
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1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline
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1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline
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1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline
Reactant of Route 6
1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline

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